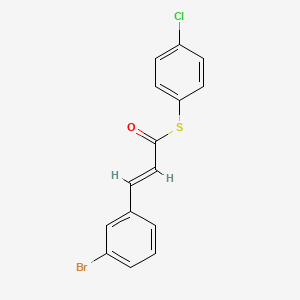
S-(4-chlorophenyl) 3-(3-bromophenyl)-2-propenethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“S-(4-chlorophenyl) 3-(3-bromophenyl)-2-propenethioate” is an organic compound containing a thioate group, which is a sulfur analog of esters. The molecule also contains phenyl groups, which are aromatic rings, and halogen atoms (chlorine and bromine). These features suggest that it could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugation of the double bond with the aromatic rings. The presence of electronegative halogen atoms (chlorine and bromine) could introduce interesting electronic effects .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, such as nucleophilic aromatic substitution reactions at the halogenated positions, or addition reactions at the double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of halogens might increase its density and boiling point compared to similar compounds without halogens .Scientific Research Applications
Crystal Structure and Molecular Interactions
The chemical has been involved in the synthesis and structural analysis of various compounds. For instance, 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine, a compound involving similar phenyl substituents, was synthesized and characterized using 1H NMR, 13C NMR, FT-IR, and mass spectral analysis. X-ray diffraction studies revealed crystallization in specific systems, and the molecular structure exhibited significant torsional angles and intermolecular hydrogen bonding interactions. The stability and interaction patterns of the molecules were examined using Hirshfeld surface analysis and 2D fingerprint plots (Nadaf et al., 2019).
Molecular Geometry and Optoelectronic Properties
The compound has been part of the studies on molecular geometry and optoelectronic properties. For instance, derivatives of the molecule have been investigated for their crystal structure geometry, optoelectronic, and charge transport properties. The linear optical, second and third-order nonlinear optical (NLO) properties, as well as transfer integrals of these systems, were explored, demonstrating their potential application in semiconductor devices due to significant intra- and inter-molecular charge transport (Shkir et al., 2019).
Electrochromic and Semiconductor Applications
Electropolymerization studies involving similar bromophenyl compounds have been performed, focusing on their electrochromic behavior and potential in semiconductor devices. The research investigated the synthesis, characterization, and application of compounds in devices, highlighting their promising optical contrast and fast switching time, which could be crucial for practical applications in electronic and optical devices (Osken et al., 2011).
Future Directions
properties
IUPAC Name |
S-(4-chlorophenyl) (E)-3-(3-bromophenyl)prop-2-enethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClOS/c16-12-3-1-2-11(10-12)4-9-15(18)19-14-7-5-13(17)6-8-14/h1-10H/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLLYMHVQNPMQE-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-chlorophenyl) 3-(3-bromophenyl)-2-propenethioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B2816522.png)

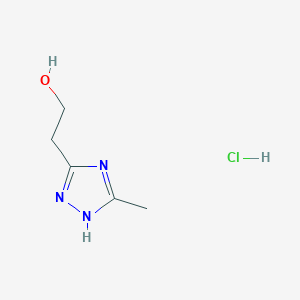
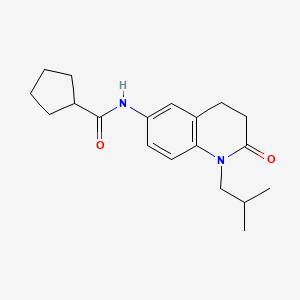

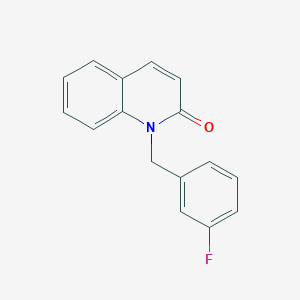
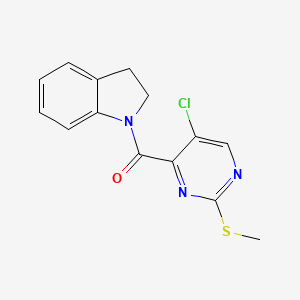
![4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2816534.png)
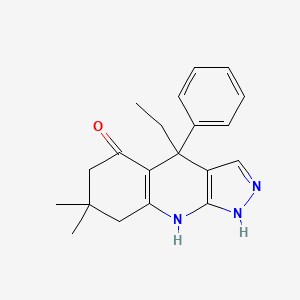
![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2816538.png)

![2-chloro-N-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine-4-carboxamide](/img/structure/B2816540.png)
![Methyl 3-[(2-chloroacetyl)amino]-3-(4-methylsulfanylphenyl)propanoate](/img/structure/B2816541.png)
![4-{[(4-chlorobenzyl)amino]methylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2816543.png)